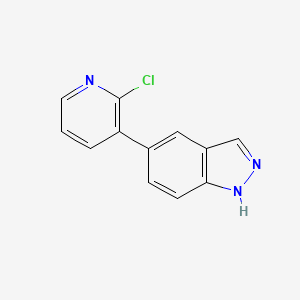

5-(2-chloropyridin-3-yl)-1H-indazole

描述

BenchChem offers high-quality 5-(2-chloropyridin-3-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chloropyridin-3-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H8ClN3 |

|---|---|

分子量 |

229.66 g/mol |

IUPAC 名称 |

5-(2-chloropyridin-3-yl)-1H-indazole |

InChI |

InChI=1S/C12H8ClN3/c13-12-10(2-1-5-14-12)8-3-4-11-9(6-8)7-15-16-11/h1-7H,(H,15,16) |

InChI 键 |

DZJRFXMKJLTMAB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(N=C1)Cl)C2=CC3=C(C=C2)NN=C3 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to 5-(2-chloropyridin-3-yl)-1H-indazole: Synthesis, Characterization, and Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and a Novel Derivative

The indazole ring system, a bicyclic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] While rare in nature, synthetic indazoles are core components of numerous FDA-approved drugs, including the anti-cancer kinase inhibitors Axitinib and Pazopanib.[3][4] The scaffold's utility stems from its ability to act as a bioisostere for native structures like indole or phenol, offering improved metabolic stability and forming crucial hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases.[1][3]

This guide focuses on the specific derivative, 5-(2-chloropyridin-3-yl)-1H-indazole . Extensive searches of chemical databases and supplier catalogs have not identified a registered CAS number or commercial source for this compound. This suggests that 5-(2-chloropyridin-3-yl)-1H-indazole is a novel chemical entity, presenting a unique opportunity for investigation by researchers in drug discovery.

This document serves as a comprehensive technical resource for the synthesis, characterization, and potential biological evaluation of this compound. As a Senior Application Scientist, the aim is to provide not just protocols, but the underlying scientific rationale to empower researchers to confidently explore this novel chemical space.

Compound Identification and Physicochemical Properties

As a novel compound, 5-(2-chloropyridin-3-yl)-1H-indazole lacks a formal CAS registry number. Its identity is therefore defined by its molecular structure and physicochemical properties, which can be predicted and must be confirmed experimentally upon synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₈ClN₃ |

| Molecular Weight | 229.67 g/mol |

| IUPAC Name | 5-(2-chloropyridin-3-yl)-1H-indazole |

| SMILES | c1cc2c(cc1c3cccc(n3)Cl)n[nH]2 |

| InChI Key | InChI=1S/C12H8ClN3/c13-12-8-4-3-7-14-12-10(8)5-6-11-9(10)1-2-15-16-11 |

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

The most direct and versatile method for synthesizing 5-(2-chloropyridin-3-yl)-1H-indazole is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in pharmaceutical synthesis due to its high efficiency and tolerance of diverse functional groups.[5] The proposed strategy involves coupling a halogenated indazole with a pyridinylboronic acid.

Reaction Scheme:

A proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a robust starting point, synthesized from established methods for similar couplings.[5][6]

-

Reagent Preparation: In a dry reaction vessel suitable for microwave synthesis or conventional heating under an inert atmosphere, combine 5-bromo-1H-indazole (1.0 eq), 2-chloropyridin-3-ylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Catalyst Introduction: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure 5-(2-chloropyridin-3-yl)-1H-indazole.

Synthetic Workflow Diagram

Workflow for the synthesis and purification of 5-(2-chloropyridin-3-yl)-1H-indazole.

Supplier Availability of Key Precursors

While the target compound is not commercially available, its key starting materials are readily accessible from various chemical suppliers, enabling its synthesis in a standard laboratory setting.

| Compound | CAS Number | Representative Suppliers |

| 5-Bromo-1H-indazole | 53857-57-1 | Sigma-Aldrich[7], Chem-Impex[8], Boron Molecular[9], Thermo Scientific[10] |

| 2-Chloropyridine-3-boronic acid | 381248-04-0 | Sigma-Aldrich[11], Thermo Scientific[12], Frontier Specialty Chemicals[13], Elex Biotech[14] |

Scientific Rationale and Potential Applications

The structural features of 5-(2-chloropyridin-3-yl)-1H-indazole suggest a strong potential for biological activity, particularly as a kinase inhibitor.[3]

-

The Indazole Core as a Hinge-Binder: The indazole nucleus is a well-established "hinge-binding" motif. In the ATP-binding pocket of many protein kinases, the N1 and N2 atoms of the indazole can form critical hydrogen bonds with backbone amide groups of the hinge region, anchoring the inhibitor to the target.[1]

-

The Pyridinyl Moiety for Selectivity and Solubility: The appended 2-chloropyridin-3-yl group can project into the solvent-exposed region of the ATP-binding site or make further contacts within the pocket, influencing the inhibitor's potency and selectivity profile. Pyridine rings are common in drug molecules and can enhance aqueous solubility and provide vectors for further chemical modification.[15]

-

Potential as a Kinase Inhibitor: Given the prevalence of indazole scaffolds in approved kinase inhibitors, it is highly probable that 5-(2-chloropyridin-3-yl)-1H-indazole will exhibit inhibitory activity against one or more protein kinases.[16] Many indazole derivatives show potent activity against receptor tyrosine kinases involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Therefore, a primary application for this novel compound would be in screening campaigns for anti-cancer therapeutics.

Hypothetical Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the potential of the newly synthesized compound as a kinase inhibitor, a luminescence-based ATP depletion assay is a robust and high-throughput method. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a common example.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The light generated by a luciferase reaction is inversely proportional to the amount of kinase activity, and therefore directly proportional to the extent of kinase inhibition by the test compound.

Protocol: Kinase-Glo® Assay

-

Compound Preparation: Prepare a stock solution of 5-(2-chloropyridin-3-yl)-1H-indazole in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate to determine the IC₅₀ value.

-

Kinase Reaction Setup: In a separate 384-well plate, add the kinase buffer, the target kinase (e.g., VEGFR2), and the substrate (a suitable peptide substrate for the kinase).

-

Initiation of Inhibition: Transfer a small volume of the serially diluted compound from the compound plate to the kinase reaction plate. Also include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells at a concentration near the Kₘ for the specific kinase. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luciferase-based detection of remaining ATP.

-

Data Acquisition: Incubate the plate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase Assay Workflow Diagram

Experimental workflow for an in vitro kinase inhibition assay.

Hypothesized Biological Pathway: VEGFR Signaling

Many indazole-based compounds are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels.[1] Inhibition of this pathway is a clinically validated strategy for treating various cancers. 5-(2-chloropyridin-3-yl)-1H-indazole, if it proves to be a VEGFR-2 inhibitor, would be expected to block this signaling cascade.

Hypothesized inhibition of the VEGFR-2 signaling pathway by the target compound.

Conclusion

This guide outlines a comprehensive approach to the novel chemical entity, 5-(2-chloropyridin-3-yl)-1H-indazole. While not commercially available, its synthesis is readily achievable via a robust Suzuki-Miyaura cross-coupling of available precursors. The structural analogy to known pharmacologically active agents, particularly FDA-approved kinase inhibitors, provides a strong rationale for its investigation as a potential therapeutic agent. The detailed synthetic and screening protocols provided herein offer a clear roadmap for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound, potentially leading to new discoveries in the field of drug development.

References

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information (PMC). [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry Publishing. [Link]

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information (PMC). [Link]

-

5-bromo-1h-indazole-3-carboxylic acid suppliers USA. WorldofChemicals. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry Publishing. [Link]

-

One-Pot Synthesis of Benzo[g]indazoles via Suzuki–Miyaura Coupling and Aldol Condensation Cascade Reaction. Thieme Connect. [Link]

-

Synthesis of 5-(pyrrol-2-yl)-1H-indazoles by the Suzuki cross-coupling. ResearchGate. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry Publishing. [Link]

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

-

Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

-

2-Chloropyridine-3-boronic acid. Elex Biotech LLC. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.. [Link]

-

Buy 5-Bromo-1H-indazole. Boron Molecular. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research. [Link]

-

Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. ACS Publications. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

-

Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Lines. ResearchGate. [Link]

-

Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. PubMed. [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]

-

Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. Royal Society of Chemistry Publishing. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Palladium-catalyzed copper(i)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling. Royal Society of Chemistry Publishing. [Link]

-

Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT. [Link]

- Preparation of 2-chloropyridine 3-carboxylic acid esters.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. 5-Bromo-1H-indazole, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 11. 2-クロロピリジン-3-ボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-Chloropyridine-3-boronic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 2-Chloropyridine-3-boronic acid | [frontierspecialtychemicals.com]

- 14. 2-Chloropyridine-3-boronic acid | Elex Biotech LLC [elexbiotech.com]

- 15. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

structural analysis of bi-aryl indazole-pyridine scaffolds

An In-Depth Technical Guide to the Structural Analysis of Bi-aryl Indazole-Pyridine Scaffolds

Foreword: Beyond the Flat Representation

In modern medicinal chemistry, the bi-aryl indazole-pyridine scaffold has emerged as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2][3] These frameworks, which link a stable indazole ring system with a functional pyridine moiety, are integral to molecules designed as potent kinase inhibitors and modulators of other critical biological pathways.[4][5] However, to truly comprehend their function and optimize their design, we must look beyond their two-dimensional chemical diagrams. The true challenge and opportunity lie in understanding their three-dimensional architecture, specifically the phenomenon of atropisomerism—a form of axial chirality arising from hindered rotation around the bi-aryl sigma bond.[6][7]

The relative orientation of the indazole and pyridine rings dictates the molecule's shape, which in turn governs its interaction with a biological target. A subtle twist can be the difference between a potent inhibitor and an inactive compound.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis and rigorous structural analysis of these critical scaffolds. We will move beyond mere protocols to explain the causality behind experimental choices, presenting an integrated workflow that combines chemical synthesis, advanced NMR spectroscopy, computational modeling, and solid-state analysis to build a complete, validated, and dynamic picture of molecular conformation.

Part 1: Constructing the Core Scaffold - The Primacy of Cross-Coupling

The creation of the crucial C-C bond linking the indazole and pyridine rings is most reliably achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is the workhorse of the field due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[9][10][11] While other methods like Stille coupling are viable, the Suzuki reaction's use of less toxic organoboron reagents makes it a preferred starting point for discovery chemistry.[1]

The logic of this approach is to catalytically join an electrophilic partner (e.g., a halo-indazole) with a nucleophilic organometallic partner (e.g., a pyridine boronic acid). The palladium catalyst, stabilized by a phosphine ligand, orchestrates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge the desired bi-aryl bond.

Caption: High-level workflow for bi-aryl synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating system for synthesizing a model bi-aryl indazole-pyridine compound.

-

Reagent Preparation & Vessel Setup:

-

To a flame-dried Schlenk tube, add the halo-indazole (e.g., 5-bromo-1H-indazole, 1.0 eq), the pyridine boronic acid derivative (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 3-6 mol%), and a base (e.g., K₂CO₃ or KF, 3.0 eq).[12]

-

Causality: The excess boronic acid ensures complete consumption of the limiting halide. The choice of ligand is critical; bulky, electron-rich phosphines like XPhos stabilize the palladium catalyst and promote the oxidative addition of often less reactive aryl halides. The base is required to activate the boronic acid for the transmetalation step.[10]

-

-

Establishing an Inert Atmosphere:

-

Cap the Schlenk tube with a rubber septum.

-

Evacuate the tube under high vacuum for 5-10 minutes and subsequently backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Causality: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for catalytic turnover and achieving high yields.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent (e.g., 1,4-dioxane or toluene, ~3 mL/mmol of halide) via syringe.[12]

-

Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Part 2: Unveiling the Third Dimension - Conformational Analysis

The static connection established through synthesis belies the dynamic nature of the bi-aryl scaffold. The central question is the orientation of the two rings relative to each other, which is defined by the dihedral angle of the C-C single bond. Hindered rotation around this bond gives rise to atropisomers—stereoisomers that can be stable enough to be isolated.[7] The stability of these isomers is paramount in drug design; stable atropisomers (Class 3, half-life > 4.5 years at 37°C) are treated as distinct chemical entities by regulatory agencies, while rapidly interconverting ones (Class 1, half-life < 60s) exist as a dynamic equilibrium of conformers.[6][7]

The primary drivers of the rotational energy barrier are steric repulsion between substituents at the ortho positions of the rings and electronic interactions (e.g., repulsion between lone pairs on adjacent nitrogen atoms).[13][14] Our analytical goal is to define this conformational landscape.

Nuclear Magnetic Resonance (NMR): Probing Conformation in Solution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of molecules in the solution phase, which most closely mimics the biological environment.[15][16] The Nuclear Overhauser Effect (NOE) is the cornerstone of this analysis. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[17] This relationship makes it an exquisite probe of spatial proximity.

A 2D NOE Spectroscopy (NOESY) experiment is the preferred method for a comprehensive analysis, as it maps all spatial correlations within the molecule simultaneously.[18]

Caption: Workflow for determining solution conformation using 2D NOESY.

Experimental Protocol: 2D NOESY for Conformational Elucidation

-

Sample Preparation:

-

Prepare a solution of the purified bi-aryl compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 5-10 mg/mL.

-

Thoroughly degas the sample using the freeze-pump-thaw technique (at least three cycles).

-

Causality: Dissolved oxygen is paramagnetic and provides an efficient relaxation pathway for nuclear spins, which can quench or completely eliminate the NOE effect. Degassing is a non-negotiable step for acquiring high-quality NOESY data.[19]

-

-

Data Acquisition:

-

Acquire standard 1D ¹H, ¹³C, and 2D COSY/HSQC spectra to unambiguously assign all proton and carbon resonances. This is a prerequisite for interpreting the NOESY spectrum.[15][20]

-

Set up a phase-sensitive 2D NOESY experiment. A critical parameter is the mixing time (tₘ), during which NOE transfer occurs. Collect a series of NOESY spectra with varying mixing times (e.g., 100 ms, 300 ms, 500 ms, 800 ms).

-

Causality: At short mixing times, the NOE intensity is approximately proportional to 1/r⁶. At longer mixing times, "spin diffusion" can occur, where magnetization is relayed through multiple protons, leading to misleading correlations. Analyzing the build-up of NOE intensity across different mixing times allows for more accurate quantitative distance restraints.[19]

-

-

Data Analysis and Interpretation:

-

Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

-

Identify key inter-ring cross-peaks. For an indazole-pyridine scaffold, the most informative correlations will be between protons on the "ortho" faces of each ring. For example, a strong NOE between the indazole H-7 and a proton on the pyridine C-2 position would strongly indicate a syn-planar or near-planar conformation. Conversely, the absence of such a correlation, coupled with NOEs to other protons, would suggest a trans or twisted conformation.

-

Integrate the volumes of the cross-peaks from the spectra collected at various mixing times to generate NOE build-up curves. This allows for a more quantitative analysis beyond simple observation.

-

Computational Modeling: Mapping the Energetic Landscape

While NMR provides experimental evidence of the dominant solution conformation, computational chemistry allows us to map the entire conformational energy profile (CEP) and calculate the energy barrier to rotation.[13][14] This in silico analysis is a powerful predictive and validation tool.

The standard approach involves a "dihedral scan," where the bi-aryl bond is systematically rotated in silico, and the molecule's potential energy is calculated at each increment. Density Functional Theory (DFT) is a common and reliable method for this task.[20][21]

Protocol: In Silico Conformational Energy Profile (CEP) Calculation

-

Structure Preparation: Build the bi-aryl indazole-pyridine molecule in a molecular modeling program.

-

Method Selection: Choose a suitable level of theory and basis set, for example, the B3LYP hybrid functional with a 6-311G(d,p) basis set.[20][21]

-

Causality: This level of theory provides a good balance between computational cost and accuracy for organic molecules, capturing both steric and electronic effects reasonably well.

-

-

Dihedral Scan: Define the four atoms that constitute the dihedral angle of the bi-aryl bond. Perform a relaxed potential energy surface scan, constraining the dihedral angle while allowing all other aspects of the geometry to optimize at each step. Scan the full 360° in increments of 10-15°.

-

Data Analysis: Plot the calculated relative energy (kcal/mol) against the dihedral angle (°). The lowest point on the curve represents the most stable conformer(s), while the highest point represents the transition state for rotation. The energy difference between the minimum and maximum is the calculated rotational barrier.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 15.2 | syn-planar (TS) |

| 45 | 5.1 | Twisted |

| 90 | 0.0 | Perpendicular (Min) |

| 135 | 4.8 | Twisted |

| 180 | 12.8 | anti-planar (TS) |

| 270 | 0.0 | Perpendicular (Min) |

| 360 | 15.2 | syn-planar (TS) |

Table 1: Representative calculated data for a hypothetical bi-aryl indazole-pyridine scaffold showing a preference for a perpendicular conformation.

Part 3: The Definitive Snapshot - Single-Crystal X-ray Diffraction

For the ultimate, unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[22] This solid-state technique provides high-resolution data on bond lengths, bond angles, and torsional angles, offering a precise snapshot of the molecule as it exists within a crystal lattice.

While this solid-state structure may not perfectly reflect the dynamic equilibrium in solution, it serves as an invaluable validation point for both NMR and computational results.[23] If the conformation observed in the crystal structure corresponds to the calculated global energy minimum and is consistent with the observed NOEs, it provides a high degree of confidence in the overall structural assignment.

Part 4: An Integrated Strategy for Complete Structural Elucidation

A robust structural analysis is not a linear process but an integrated, cyclical workflow where each technique informs and validates the others.

Caption: An integrated workflow for the comprehensive structural analysis of bi-aryl scaffolds.

This approach ensures that the final structural model is not based on a single piece of evidence but is a consensus built from theoretical predictions and direct experimental observations in both solution and solid states. This level of rigor is essential for understanding structure-activity relationships (SAR) and advancing the rational design of new, more effective therapeutics based on the bi-aryl indazole-pyridine scaffold.

References

- Neuhaus, D., & Williamson, M. P. (n.d.). Guide to NOE Experiments. Australian National University NMR Centre.

- Phukan, P., et al. (2017). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. ResearchGate.

- Kumar, A. (1985). Two-dimensional nuclear Overhauser effect in biomolecules. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Author(s) not available. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education.

- Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology.

- Author(s) not available. (n.d.). Enantioselective synthesis of biaryl atropisomers using distal ionic interactions. Source not available.

- Butts, C. P., et al. (n.d.). Reference-free NOE NMR analysis. PMC.

- Author(s) not available. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository.

- LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.

- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- LaPlante, S. R., et al. (n.d.). Atropisomerism in the Pharmaceutically Relevant Realm. PMC.

- Author(s) not available. (2015). A Twist of Nature – The Significance of Atropisomers in Biological Systems. The Royal Society of Chemistry.

- Author(s) not available. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.

- Author(s) not available. (n.d.). N−N biaryl atropisomers scaffold and its asymmetric synthesis. ResearchGate.

- Author(s) not available. (n.d.). The Suzuki biaryl coupling reaction. ResearchGate.

- Author(s) not available. (n.d.). Discovery and synthesis of novel indazole derivatives. Benchchem.

- Sanchez-Sanz, G., & Smyth, L. A. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE.

- Author(s) not available. (2025). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Current Computer-Aided Drug Design.

- Author(s) not available. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

- Author(s) not available. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. ResearchGate.

- Sanchez-Sanz, G., & Smyth, L. A. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE.

- Author(s) not available. (2024). Unexpected discovery: “A new 3,3'-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. ResearchGate.

- Author(s) not available. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. PMC.

- Author(s) not available. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Author(s) not available. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. PMC.

- Author(s) not available. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Source not available.

- Khan, K. M., et al. (2017). Hydrazinyl arylthiazole based pyridine scaffolds: Synthesis, structural characterization, in vitro α-glucosidase inhibitory activity, and in silico studies. European Journal of Medicinal Chemistry.

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry.

- Author(s) not available. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments | PLOS One [journals.plos.org]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. d-nb.info [d-nb.info]

- 17. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.ias.ac.in [repository.ias.ac.in]

- 19. Guide to NOE Experiments [bloch.anu.edu.au]

- 20. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019) | Dmitry S. Kopchuk | 1 Citations [scispace.com]

5-(2-chloropyridin-3-yl)-1H-indazole molecular weight and formula

An In-depth Technical Guide to 5-(2-chloropyridin-3-yl)-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound 5-(2-chloropyridin-3-yl)-1H-indazole. Indazole-based molecules are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide details the fundamental molecular attributes of the title compound, including its chemical formula and molecular weight. A validated, step-by-step synthetic protocol via Suzuki coupling is presented, grounded in established chemical principles. Furthermore, we explore the projected physicochemical properties and potential pharmacological applications of this molecule, drawing insights from structurally related compounds and the known biological significance of the indazole and chloropyridine motifs in drug discovery. This whitepaper is intended for researchers, chemists, and pharmacologists engaged in the design and development of novel therapeutics.

Core Molecular Attributes

5-(2-chloropyridin-3-yl)-1H-indazole is a biaryl heterocyclic compound composed of a 1H-indazole core linked at its 5-position to the 3-position of a 2-chloropyridine ring. This specific arrangement of aromatic and heterocyclic systems imparts distinct chemical properties that are highly relevant for its interaction with biological targets.

The 1H-indazole moiety features a hydrogen bond donor (N-H) and a pyridine-type nitrogen atom that can act as a hydrogen bond acceptor, making it an effective scaffold for binding to protein active sites, particularly kinases.[1] The 2-chloropyridine substituent introduces a halogen atom, which can modulate the molecule's lipophilicity, metabolic stability, and potential for halogen bonding interactions.

Chemical Structure

Caption: 2D structure of 5-(2-chloropyridin-3-yl)-1H-indazole.

Physicochemical Data

The fundamental properties of the molecule have been calculated and are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₈ClN₃ |

| Molecular Weight | 229.67 g/mol |

| Hydrogen Bond Donors | 1 (from the indazole N-H) |

| Hydrogen Bond Acceptors | 3 (two on the indazole, one on the pyridine) |

| Projected Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) |

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole nucleus is a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring.[2] Although rare in nature, synthetic indazole derivatives have a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[2][3] Its structural similarity to endogenous purines and its ability to serve as a bioisostere of indole make it a highly valuable scaffold in medicinal chemistry.[1][4] Several successful drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib, are built upon an indazole core, underscoring its clinical and commercial importance.[4][5]

Caption: The Indazole scaffold as a privileged core in drug discovery.

Synthetic Strategy and Experimental Protocol

The synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole can be efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds between aryl halides and aryl boronic acids, demonstrating excellent functional group tolerance.[6]

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of commercially available 5-bromo-1H-indazole with (2-chloropyridin-3-yl)boronic acid. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base to activate the boronic acid.

Caption: Proposed synthetic workflow via Suzuki cross-coupling.

Detailed Experimental Protocol

This protocol is a self-validating system based on established literature procedures for Suzuki couplings involving indazole scaffolds.[6]

Materials and Reagents:

-

5-Bromo-1H-indazole (1.0 eq)

-

(2-chloropyridin-3-yl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Deionized Water (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indazole (1.0 eq), (2-chloropyridin-3-yl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq). The typical solvent ratio is 4:1 dioxane:water.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromo-1H-indazole) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield 5-(2-chloropyridin-3-yl)-1H-indazole as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Projected Pharmacological Significance

While specific biological data for 5-(2-chloropyridin-3-yl)-1H-indazole is not yet publicly available, its structural features allow for informed projections of its potential therapeutic applications.

-

Kinase Inhibition: The 1H-indazole-3-amine structure is a known hinge-binding fragment for various protein kinases.[6] The N1-H and N2 atoms of the indazole ring can form critical hydrogen bonds with the kinase hinge region, a common mechanism for many Type I and Type II kinase inhibitors. The 5-aryl substitution is a common strategy to achieve selectivity and potency by extending into the hydrophobic pocket of the ATP-binding site.[7]

-

Ion Channel Modulation: A high-throughput screen identified the closely related analog, 5-(2-chlorophenyl)indazole, as an antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel.[8] This channel is a key mediator of inflammatory pain. The structural similarity suggests that 5-(2-chloropyridin-3-yl)-1H-indazole may also possess activity at this or related ion channels.

-

Anticancer Activity: Many indazole derivatives exhibit potent antitumor activity.[6][9] This is often, but not exclusively, linked to the inhibition of kinases that are overactive in cancer cells, such as VEGFR, FGFR, or Pim kinases.[2][9] The introduction of a substituted pyridine ring is a common feature in modern oncology drugs.

Conclusion and Future Directions

5-(2-chloropyridin-3-yl)-1H-indazole is a molecule of significant interest for drug discovery, combining the privileged indazole scaffold with a functionalized pyridine moiety. The synthetic route via Suzuki coupling is robust and scalable, allowing for the production of material for further investigation.

Future research should focus on:

-

In Vitro Screening: Evaluating the compound against a broad panel of protein kinases and ion channels to identify primary biological targets.

-

Cell-Based Assays: Assessing its antiproliferative effects in various cancer cell lines and its ability to modulate cellular pathways related to inflammation and pain.[6]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the importance of the chlorine substituent and the relative orientation of the two heterocyclic rings to optimize potency and selectivity.

This foundational guide provides the necessary chemical information and strategic context for researchers to embark on the exploration of 5-(2-chloropyridin-3-yl)-1H-indazole as a potential lead compound for next-generation therapeutics.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). National Center for Biotechnology Information.

- 5-Chloro-1H-indazole | C7H5ClN2 | 698-26-0. (n.d.). CymitQuimica.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI.

- 1H-Indazole, 5-chloro-. (n.d.). PubChem.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.

- Indazole. (n.d.). Wikipedia.

- 5-CHLORO (1H)INDAZOLE | 698-26-0. (n.d.). ChemicalBook.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information.

- Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014, June 26). PubMed.

- Indazoles in Drug Discovery. (n.d.). PharmaBlock.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). ResearchGate.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole via Suzuki Coupling: An Application Note and Detailed Protocol

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly invaluable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3][4] This application note provides a comprehensive guide to the synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole, a key scaffold in medicinal chemistry, utilizing a Suzuki coupling strategy.

We will delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step protocol is presented, designed to be a self-validating system through in-process monitoring and thorough product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this and structurally related compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole is achieved through the palladium-catalyzed cross-coupling of 5-bromo-1H-indazole and 2-chloropyridine-3-boronic acid. The reaction proceeds through a well-established catalytic cycle, as illustrated below.

Figure 1: Simplified workflow of the Suzuki coupling reaction for the synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole.

The catalytic cycle is initiated by the oxidative addition of the aryl halide (5-bromo-1H-indazole) to a palladium(0) complex, forming a palladium(II) intermediate.[5] This is followed by transmetalation , where the organic group from the organoboron species (2-chloropyridine-3-boronic acid), activated by a base, is transferred to the palladium(II) complex.[6][7] The cycle concludes with reductive elimination , which forms the desired carbon-carbon bond in the product and regenerates the palladium(0) catalyst.[2]

Experimental Protocol

This protocol details the synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole from commercially available starting materials.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-bromo-1H-indazole | ≥97% | Commercially Available | Starting material. |

| 2-chloropyridine-3-boronic acid | ≥95% | Commercially Available | Coupling partner. May contain varying amounts of the corresponding anhydride.[8] |

| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially Available | Palladium catalyst. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |

| Water | Deionized | In-house | Co-solvent. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | - | In-house | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Step-by-Step Procedure

1. Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 g, 5.08 mmol, 1.0 equiv), 2-chloropyridine-3-boronic acid (0.95 g, 6.09 mmol, 1.2 equiv), and potassium carbonate (2.10 g, 15.23 mmol, 3.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 0.05 equiv) to the flask.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.[9]

2. Solvent Addition and Reaction:

-

To the flask, add a degassed mixture of 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. The use of a water/organic solvent mixture is common in Suzuki couplings and can enhance the reaction rate.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously under an inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

3. Work-up and Extraction:

-

Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL). The brine wash helps to remove any remaining water and inorganic salts.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for separating the desired product from any unreacted starting materials and by-products.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-(2-chloropyridin-3-yl)-1H-indazole as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (mp): As an indicator of purity.

Discussion and Key Considerations

Choice of Reactants:

-

5-bromo-1H-indazole: This is a common and commercially available starting material for functionalization at the 5-position of the indazole ring.[10][11]

-

2-chloropyridine-3-boronic acid: This boronic acid allows for the introduction of the 2-chloropyridin-3-yl moiety. While aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, the use of appropriate catalysts and conditions can achieve good yields.[12]

Role of the Base:

The base plays a crucial role in the Suzuki coupling.[7] It is believed to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[13][14] Potassium carbonate is a commonly used and effective base for this type of transformation.

Catalyst Selection:

Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki couplings.[15] For less reactive aryl chlorides, more sophisticated catalyst systems involving bulky electron-rich phosphine ligands may be employed to improve yields and reaction times.[12]

Safety Precautions:

-

Palladium compounds and boronic acids can be irritants.[16] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care and avoid inhalation.

-

The reaction can be exothermic, especially on a larger scale.[17] It is important to monitor the reaction temperature and ensure adequate cooling is available if necessary.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply this methodology to their synthetic targets. The described procedure is robust and can be adapted for the synthesis of a wide range of related biaryl and heteroaryl compounds, making it a valuable tool in the field of drug discovery and development.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

-

Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate. Available at: [Link]

-

2-Chloropyridine-3-Boronic Acid (Contains Varying Amounts Of Anhydride) | PureSynth. Available at: [Link]

-

(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. Available at: [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. Available at: [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube. Available at: [Link]

-

Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC. Available at: [Link]

-

Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One | Journal of Neonatal Surgery. Available at: [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. byjus.com [byjus.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pure-synth.com [pure-synth.com]

- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. pubs.acs.org [pubs.acs.org]

solvent selection for dissolving 5-(2-chloropyridin-3-yl)-1H-indazole in cellular assays

Application Note: Optimized Solubilization of 5-(2-chloropyridin-3-yl)-1H-indazole for Cellular Assays

Executive Summary

This guide provides a validated protocol for solubilizing 5-(2-chloropyridin-3-yl)-1H-indazole (MW: ~229.66 g/mol ), a hydrophobic heterocycle frequently utilized as a scaffold in kinase inhibitor development (e.g., FGFR, Pim kinase pathways).

The critical challenge with this compound is its low aqueous solubility combined with the cytotoxicity of organic solvents . Direct addition of high-concentration stocks to cell culture media often results in "micro-precipitation"—a phenomenon where the compound crashes out of solution before dispersing, leading to false negatives (loss of potency) or false positives (precipitate-induced toxicity). This protocol establishes a Dimethyl Sulfoxide (DMSO) -based workflow with an intermediate dilution step to ensure bioavailability and assay reproducibility.

Physicochemical Profile & Solvent Selection

To select the correct solvent, we must understand the solute. The molecule consists of an indazole core (H-bond donor/acceptor) coupled to a lipophilic chloropyridine ring.

| Property | Value (Approx.) | Implication for Assays |

| Molecular Weight | 229.66 g/mol | Small molecule; rapid diffusion if soluble. |

| LogP (Octanol/Water) | ~2.5 – 3.2 | Moderate lipophilicity. Poor water solubility. |

| pKa (Indazole NH) | ~14.0 | Non-ionizable at physiological pH (7.4). |

| pKa (Pyridine N) | ~2.0 - 3.0 | Weakly basic; remains uncharged at pH 7.4. |

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Cellular Toxicity Limit | Recommendation |

| DMSO (Anhydrous) | Excellent (>50 mM) | < 0.1% v/v (Ideal) < 0.5% v/v (Max) | Primary Choice. High dielectric constant dissolves aromatics efficiently. |

| DMF (Dimethylformamide) | Good | < 0.05% v/v | Secondary Choice. Use only if DMSO fails; significantly more toxic to cells. |

| Ethanol (100%) | Moderate/Poor | < 1.0% v/v | Avoid. Rapid evaporation alters concentration; poor solubility for this specific scaffold. |

| PBS / Media | Insoluble | N/A | Never use for stock preparation. |

Validated Protocol: Stock Preparation & Storage

Objective: Create a stable, high-concentration "Master Stock" free of micro-crystals.

Materials:

-

5-(2-chloropyridin-3-yl)-1H-indazole (Solid).

-

DMSO, Sterile Filtered, Hybridoma Tested (Sigma-Aldrich or equivalent).

-

Amber glass vials (Borosilicate) with PTFE-lined caps.

Procedure:

-

Calculation: Target a stock concentration of 10 mM or 50 mM .

-

Example: To make 1 mL of 50 mM stock, weigh 11.48 mg of compound.

-

-

Solubilization: Add 100% DMSO to the vial.

-

Critical Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Visual Inspection: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

The "Intermediate Dilution" Dosing Strategy

The Problem: Adding 1 µL of 50 mM DMSO stock directly to 1 mL of media (1:1000 dilution) creates a local concentration spike, causing immediate precipitation.

The Solution: Use a Serial Dilution in DMSO followed by a Media Spike .

Workflow Logic (Graphviz Diagram)

Figure 1: The "Intermediate Dilution" workflow prevents precipitation shock by stepping down concentration before introducing the compound to the aqueous cellular environment.

Step-by-Step Dosing Protocol:

-

Compound Dilution (The "Source" Plate):

-

Perform all serial dilutions (e.g., 3-fold steps) in 100% DMSO .

-

Do not dilute with media at this stage. This ensures the compound remains soluble during the concentration curve preparation.

-

-

Preparation of Intermediate (10x) Solution:

-

Prepare a deep-well plate with pre-warmed culture media (e.g., 990 µL per well).

-

Transfer 10 µL from the DMSO Source Plate to the media.

-

Result: You now have a 10x concentration of the drug in 1% DMSO .

-

Action: Mix immediately by pipetting. The lower concentration (relative to stock) prevents crashing.

-

-

Final Dosing:

-

Add 10 µL of the Intermediate (10x) solution to 90 µL of cells in the assay plate.

-

Final Conditions: 1x Drug Concentration, 0.1% DMSO .

-

Quality Control & Troubleshooting

Self-Validating the Protocol: Before running the biological assay, perform a "Mock Dosing" without cells.

| Observation Method | Procedure | Pass Criteria | Fail Criteria |

| Nephelometry / Absorbance | Measure OD600 of media + compound. | OD < 0.005 (Background) | OD > 0.01 (Turbidity) |

| Microscopy (40x) | Inspect wells after 1 hour incubation. | Clear field. | Crystalline needles or "oily" droplets. |

Troubleshooting Table:

-

Issue: Compound precipitates in the Intermediate Plate.

-

Cause: The 10x concentration is still above the solubility limit in aqueous media.

-

Fix: Increase the DMSO tolerance if possible (to 0.5%) or lower the maximum test concentration. Alternatively, add 1-5% FBS or BSA to the intermediate media; serum proteins bind the drug and act as a carrier, preventing precipitation.

-

-

Issue: Cell toxicity in Vehicle Control.

-

Cause: DMSO concentration > 0.1% or oxidized DMSO.[1]

-

Fix: Use fresh, ampouled DMSO. Ensure final DMSO % is strictly matched across all wells (including controls).

-

References

-

Timm, M. et al. (2013). "Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines." Toxicology Reports. Link

- Establishes the 0.1% - 0.5% safety threshold for DMSO in cellular assays.

- Di, L. & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.

-

Benchchem Technical Guides. (2025). "Handling Hydrophobic Kinase Inhibitors." Link

- General protocols for dissolving indazole-based small molecules.

-

Waybright, T.J. et al. (2009). "Assay Guidance Manual: Reagent Preparation." NCBI Bookshelf. Link

- The gold standard NIH guide for high-throughput screening and solvent management.

Sources

Troubleshooting & Optimization

improving solubility of 5-(2-chloropyridin-3-yl)-1H-indazole in DMSO

Technical Support Center: Solubility Optimization Guide Subject: 5-(2-chloropyridin-3-yl)-1H-indazole | Solvent: DMSO (Dimethyl Sulfoxide) Ticket ID: SOL-IND-05-CPY

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with 5-(2-chloropyridin-3-yl)-1H-indazole , a biaryl system characterized by a planar indazole core coupled to a 2-chloropyridine ring.

The solubility resistance in DMSO is likely driven by two competing thermodynamic factors:

-

High Crystal Lattice Energy: The planar nature of the indazole-pyridine scaffold promotes strong

- -

Hygroscopic Interference: DMSO is highly hygroscopic.[1][2] Even trace water content (>0.5%) acts as a potent anti-solvent for hydrophobic biaryl heterocycles, causing "crashing out" or the formation of supersaturated metastable zones that precipitate unpredictably.[3]

This guide provides a tiered troubleshooting protocol to overcome these barriers.

Part 1: Standard Dissolution Protocol (The "Gold Standard")

Follow this protocol before attempting chemical modifications.

Pre-requisites:

-

Compound: 5-(2-chloropyridin-3-yl)-1H-indazole (Free base preferred).

-

Solvent: Anhydrous DMSO (Grade ≥99.9%, water content <0.05%).[3]

-

Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz), Water bath (40°C).

| Step | Action | Technical Rationale |

| 1 | Equilibrate | Allow the compound vial to reach room temperature before opening. Prevents condensation of atmospheric moisture onto the hygroscopic solid. |

| 2 | Solvent Addition | Add fresh Anhydrous DMSO to the center of the vial. Do not wash down the walls yet. |

| 3 | Vortexing | Vortex at max speed for 60 seconds. Creates a suspension and increases surface area for solvent contact. |

| 4 | Thermal Cycle | Heat the sealed vial to 40–50°C for 5–10 minutes. Note: Indazoles are generally thermally stable, but do not exceed 60°C to avoid degradation of the chloropyridine moiety.[3] |

| 5 | Sonication | Sonicate for 10–15 minutes in a warm bath. Acoustic cavitation disrupts the |

| 6 | Visual Check | Inspect against a light source. If "schlieren" lines (wavy distortions) are visible, dissolution is incomplete.[3] Repeat steps 3-5. |

Part 2: Advanced Troubleshooting (Diagnostic & Recovery)

Scenario A: "The solution was clear, but precipitated after freezing/storage."

Diagnosis: Water Intake (Hygroscopicity). DMSO absorbs water from the atmosphere rapidly.[2] Upon freezing, water crystallizes separately or alters the freezing point, pushing the hydrophobic drug out of solution (exclusion effect).[3]

-

Fix:

-

Re-solubilize using the Thermal Cycle (Step 4 above).

-

If precipitate persists, add 5-10% v/v absolute ethanol or PEG-400 as a cosolvent to stabilize the hydration shell.

-

Critical: Store future aliquots in single-use vials to avoid repeated freeze-thaw cycles.

-

Scenario B: "The compound forms a sticky gel or clump at the bottom."

Diagnosis: Solvent Gelling / Aggregation. The compound is partially solvated on the outside, forming a "gum" that prevents DMSO from penetrating the crystal core.

-

Fix:

-

Mechanical disruption: Use a glass stirring rod or pipette tip to physically break the clump.

-

Sonication pulse: Sonicate in short bursts (30s on, 30s off) to prevent overheating while disrupting the gel layer.

-

Scenario C: "It simply won't dissolve, even with heat."

Diagnosis: Salt Form Mismatch. You may be working with a salt form (e.g., Hydrochloride salt) rather than the free base.[3] Inorganic salts of organic heterocycles often have lower solubility in pure DMSO due to high lattice energy.

-

Fix:

-

Check the CoA (Certificate of Analysis). Is it 5-(2-chloropyridin-3-yl)-1H-indazole HCl?

-

Acid/Base Adjustment: Add a minimal equivalent of organic base (e.g., Triethylamine or DIPEA, 1.1 eq) to the DMSO.[3] This deprotonates the salt in situ, liberating the free base which is typically more soluble in the organic DMSO matrix.

-

Part 3: Decision Tree & Workflow

The following diagram illustrates the logical flow for troubleshooting solubility based on visual observation.

Caption: Logical workflow for diagnosing and resolving solubility issues for Indazole derivatives in DMSO.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO containing water (e.g., 90% DMSO) to dissolve this?

A: No. Indazoles with hydrophobic substituents (like chloropyridine) are extremely sensitive to the dielectric constant of the solvent.[3] Water ($ \epsilon \approx 80

Q2: What is the maximum concentration I can expect? A: While specific experimental data for this exact CAS is proprietary, structurally similar 5-substituted indazoles typically achieve 10–50 mM in pure DMSO. If you require higher concentrations (e.g., for animal dosing), consider a formulation of 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline , but prepare the DMSO stock first.[3]

Q3: Is the compound stable in DMSO at 40°C? A: Yes. The 1H-indazole core and chloropyridine ring are chemically robust. Short-term heating (up to 2 hours) at 40–60°C is safe. However, prolonged storage in DMSO at room temperature can lead to oxidation (sulfoxide formation) or hydration.[3] Store stocks at -20°C or -80°C.

Q4: Why does the protocol recommend checking for the HCl salt? A: Many commercial vendors supply amines/indazoles as Hydrochloride salts for stability. In DMSO, the chloride counter-ion can inhibit dissolution due to the "common ion effect" or simple lattice strength. Converting it to the free base (by adding a tertiary amine like DIPEA) often drastically improves solubility in organic media.

References

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102. Retrieved from [3]

-

BenchChem. (2025).[2][4][5] Impact of hygroscopic DMSO on Solubility of Heterocycles. Retrieved from [3]

-

Li, X., et al. (2014).[3] "Strategies for Solubilizing Hydrophobic Compounds in Biological Assays." Current Protocols in Chemical Biology.

-

Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Indazole/Pyridine physicochemical properties).

-

ResearchGate. (2017). Discussions on DMSO Precipitation in Cell Culture Media. Retrieved from

Sources

troubleshooting low yields in 5-(2-chloropyridin-3-yl)-1H-indazole synthesis

Technical Support Case #402: 5-(2-chloropyridin-3-yl)-1H-indazole Synthesis Status: Open Priority: Critical (Low Yield/Failed Reaction) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Heteroaryl Trap"

You are encountering low yields in the synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole . This is a classic "Heteroaryl Trap" scenario where two distinct failure modes often converge:

-

Catalyst Sequestration: The unprotected indazole nitrogen poisons the Palladium center.

-

Protodeboronation: If you are using the pyridine-boronic acid, it decomposes faster than it couples.[1]

-

Halide Scrambling: If using a dihalo-pyridine, oxidative addition may be occurring at the wrong carbon.

This guide moves beyond generic advice to provide a specific, causality-based troubleshooting protocol for this exact biaryl scaffold.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your conditions, locate your failure mode on this diagnostic tree.

Figure 1: Diagnostic decision tree for isolating the chemical cause of low yields.

Part 2: Technical Solutions & FAQs

Issue 1: The "Boron Instability" Paradox

Q: I am using 2-chloropyridin-3-ylboronic acid and 5-bromoindazole, but I mostly get dehalogenated indazole or starting material. Why?

A: You are fighting Rapid Protodeboronation . 2-substituted-3-pyridyl boronic acids are electronically destabilized. The electron-withdrawing chlorine at C2, combined with the basicity of the pyridine nitrogen, facilitates the hydrolytic cleavage of the C-B bond before transmetallation can occur.

-

The Fix (Invert Polarity): Do not use the pyridine as the nucleophile.

-

New Route: React Indazole-5-boronic acid pinacol ester (nucleophile) with 3-bromo-2-chloropyridine (electrophile).

-

Why: Indazole boronates are significantly more stable. 3-bromo-2-chloropyridine is stable and commercially available.[2]

-

Issue 2: Catalyst Poisoning

Q: I am trying to save steps by coupling unprotected 5-bromoindazole. The reaction turns black and stops.

A: The free N-H of the indazole is acidic (

-

The Fix: You must protect the N1 position.

-

Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

-

Avoid: Boc (often unstable under basic aqueous Suzuki conditions at high heat).

-

Protocol: Dihydropyran (DHP) + cat. PTSA in DCM/THF is high-yielding and easy to install.

-

Issue 3: Regioselectivity (The Chlorine Problem)

Q: If I use 3-bromo-2-chloropyridine, won't the chlorine react?

A: Generally, no, but ligand choice matters. Oxidative addition into the C-Br bond is kinetically faster than the C-Cl bond due to weaker bond dissociation energy (BDE: C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).

-

Warning: Highly active ligands (like PCy3 or certain Buchwald precatalysts) can activate the chloride if the reaction runs too long or too hot.

-

Control: Use Pd(dppf)Cl2 or Pd(PPh3)4 . These are active enough for the Bromide but sluggish for the Chloride, ensuring the 2-Cl remains intact for your final target.

Part 3: Optimized Experimental Protocol

This protocol implements the "Inverted Polarity" strategy (Indazole-Boronate + Pyridine-Halide) with N-protection.

Target Reaction:

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole + 3-Bromo-2-chloropyridine

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 3-Bromo-2-chloropyridine | 1.0 | Electrophile | The "Stable" Pyridine partner. |

| N-THP-Indazole-5-BPin | 1.2 | Nucleophile | Prepare via Miyaura borylation of 5-bromoindazole. |

| Pd(dppf)Cl2 · DCM | 0.05 | Catalyst | Excellent selectivity for Br over Cl. |

| K2CO3 (2.0M aq) | 3.0 | Base | Standard activator. |

| 1,4-Dioxane | Solvent | 10 mL/mmol | Degassed thoroughly. |

Step-by-Step Procedure

-

Preparation:

-

In a reaction vial, combine the Pyridine halide (1.0 eq), Indazole boronate (1.2 eq), and Pd(dppf)Cl2 (5 mol%).

-

Crucial Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-turnover couplings.

-

-

Solvation:

-

Add 1,4-Dioxane (degassed) and 2.0 M aqueous K2CO3 .

-

The ratio of Organic:Aqueous should be roughly 4:1 to ensure solubility of the organic partners while dissolving the inorganic base.

-

-